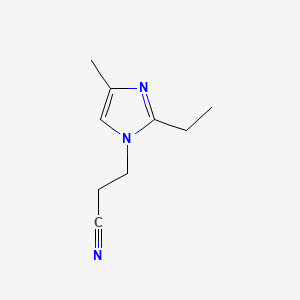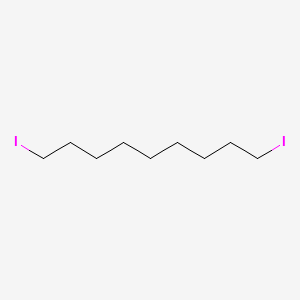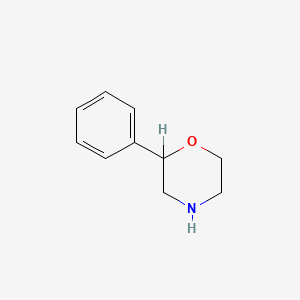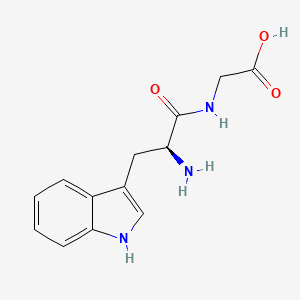
Trp-gly
Vue d'ensemble
Description
Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues . It has a role as a metabolite . The molecular formula of Trp-Gly is C13H15N3O3 .
Molecular Structure Analysis
The molecular structure of Trp-Gly involves an indole ring from the tryptophan residue and a simple structure from the glycine residue . The InChI (IUPAC International Chemical Identifier) of Trp-Gly is InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)/t10-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Trp-Gly include a molecular weight of 261.28 g/mol . The compound is likely to be solid at room temperature, given its molecular structure. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Applications De Recherche Scientifique
Selective Labeling of Tryptophan in Proteins
- Scientific Field: Biochemistry
- Summary of Application: A method has been developed for the selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .
- Methods of Application: The Trp-CLiC method involves the use of reagents containing oxaziridine (a molecule that includes an oxygen–nitrogen–carbon ring) for selective labeling with the amino acid methionine by redox-activated chemical tagging (ReACT) . These reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .
- Results or Outcomes: The Trp-CLiC method offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes . This method enables the systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .
C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides
- Scientific Field: Biochemistry
- Summary of Application: This research focuses on the C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions .
- Methods of Application: The study determined the kinetic parameters of cyclo-l-Trp–Gly, a cyclic dipeptide consisting of a tryptophanyl and glycine . This compound was identified as the best substrate with a KM value of 169.7 μM and a turnover number of 0.1307 s−1 .
- Results or Outcomes: The research provides an outlook for future research directions and describes possible research applications . The findings could have implications for understanding the biochemical interactions of proteins and developing new therapeutic strategies .
Tryptophan Chemical Ligation by Cyclization (Trp-CLiC)
- Scientific Field: Biochemistry
- Summary of Application: This research focuses on the development of a method for labeling tryptophan that conceptually resembles the biosynthesis of bioactive natural products . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .
- Methods of Application: The Trp-CLiC method involves the use of probes containing oxaziridine (a molecule that includes an oxygen–nitrogen–carbon ring) for selective labeling with the amino acid methionine by redox-activated chemical tagging (ReACT) . These reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .
- Results or Outcomes: The Trp-CLiC method offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes . This method enables the systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .
Orientations Futures
While specific future directions for research on Trp-Gly are not mentioned in the search results, it’s clear that further studies could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential biological roles. Additionally, given the antimicrobial activity of some tryptophan-rich peptides , Trp-Gly could potentially be explored in this context.
Propriétés
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKREHOKELZSPB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319027 | |
| Record name | L-Tryptophanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-gly | |
CAS RN |
7360-09-0 | |
| Record name | L-Tryptophanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7360-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE75A3004 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



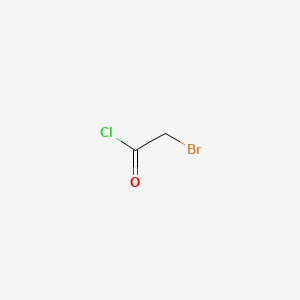
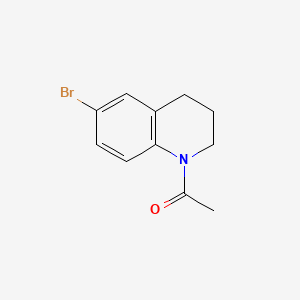
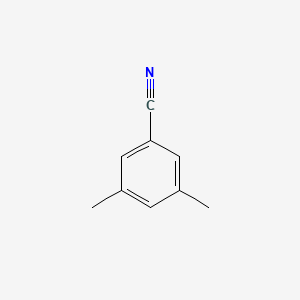
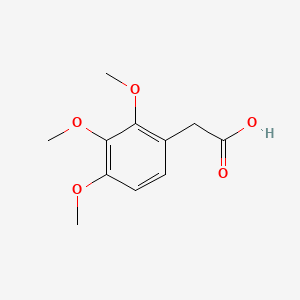
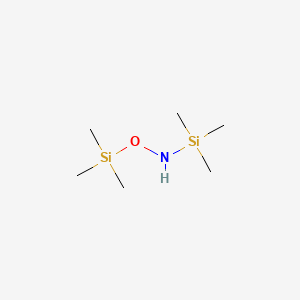
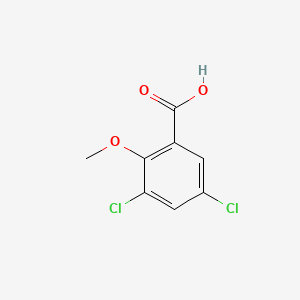
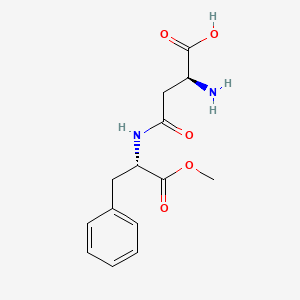
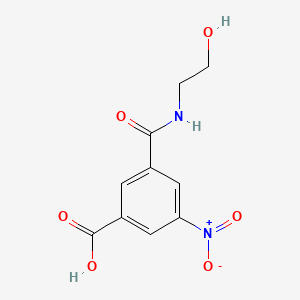
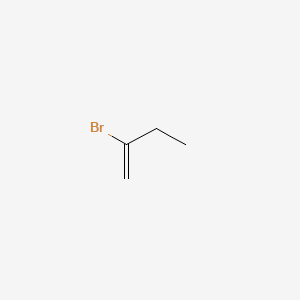
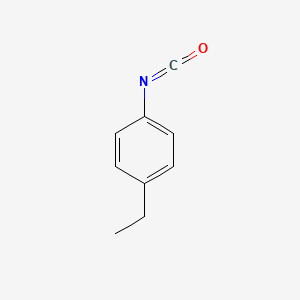
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
